

Application Notes and Protocols for CDK2 Inhibition in Combination Cancer Therapy

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Compound of Interest

Compound Name: YYA-021

Cat. No.: B15568034

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A Note on Nomenclature: Initial searches for "YYA-021" indicate its function as a CD4-mimic HIV entry inhibitor. However, the query regarding its use in cancer therapy suggests a possible conflation with similarly named compounds currently under investigation for oncological applications. The following data, protocols, and visualizations are based on ARTS-021 (also known as AVZO-021), a potent and selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor with promising preclinical and emerging clinical data in cancer treatment, both as a monotherapy and in combination with other anti-cancer agents.[1][2]

Introduction to ARTS-021 (AVZO-021)

ARTS-021 is an orally bioavailable small molecule that selectively inhibits CDK2.[3] CDK2 is a key regulator of the cell cycle, particularly the transition from the G1 to S phase.[4] In several types of cancer, including certain breast and ovarian cancers, the gene encoding Cyclin E1 (CCNE1), an activator of CDK2, is amplified, leading to uncontrolled cell proliferation.[5] ARTS-021 is designed to target these CDK2-dependent cancers. Furthermore, CDK2 activity has been identified as a potential resistance mechanism to approved CDK4/6 inhibitors, making the combination of a CDK2 inhibitor like ARTS-021 with a CDK4/6 inhibitor a rational and promising therapeutic strategy.

Quantitative Data Presentation

Table 1: In Vitro Enzymatic Activity and Selectivity of ARTS-021

Enzyme Target	IC50 (nM)	Selectivity vs. CDK2
CDK2/Cyclin E1	1.4	-
CDK1/Cyclin B1	942	~673-fold
CDK4/Cyclin D1	477	~341-fold
CDK6/Cyclin D3	1,237	~884-fold
CDK7/Cyclin H	2,834	~2024-fold
CDK9/Cyclin T1	7,440	~5314-fold

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Efficacy of ARTS-021 in a CCNE1-Amplified Gastric Cancer Xenograft Model

Treatment Group	Dosing	Tumor Growth Inhibition (TGI)
Vehicle Control	-	0%
ARTS-021	Twice Daily	Tumor Stasis

Tumor stasis indicates that the treatment prevented further tumor growth.

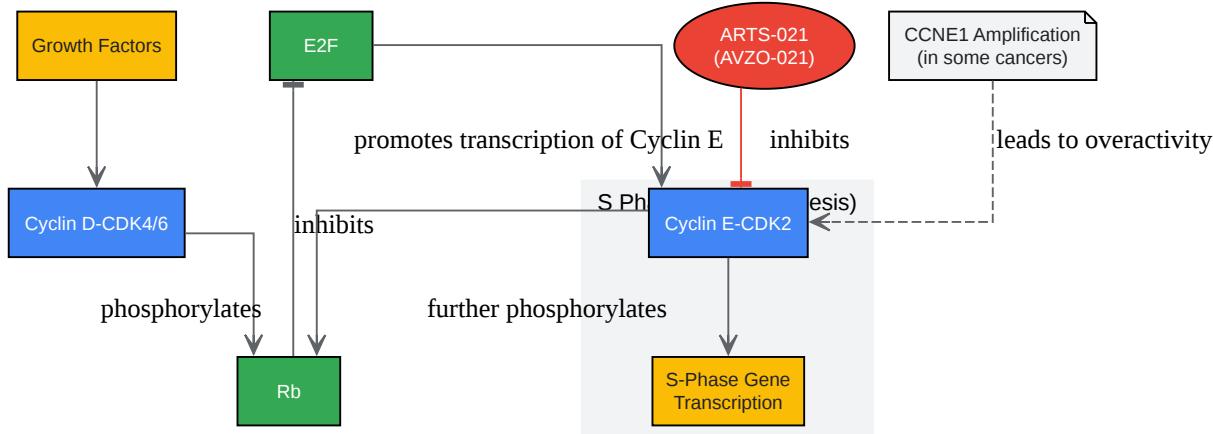
Table 3: Preclinical Combination Efficacy of AVZO-021 (ARTS-021) with a CDK4/6 Inhibitor

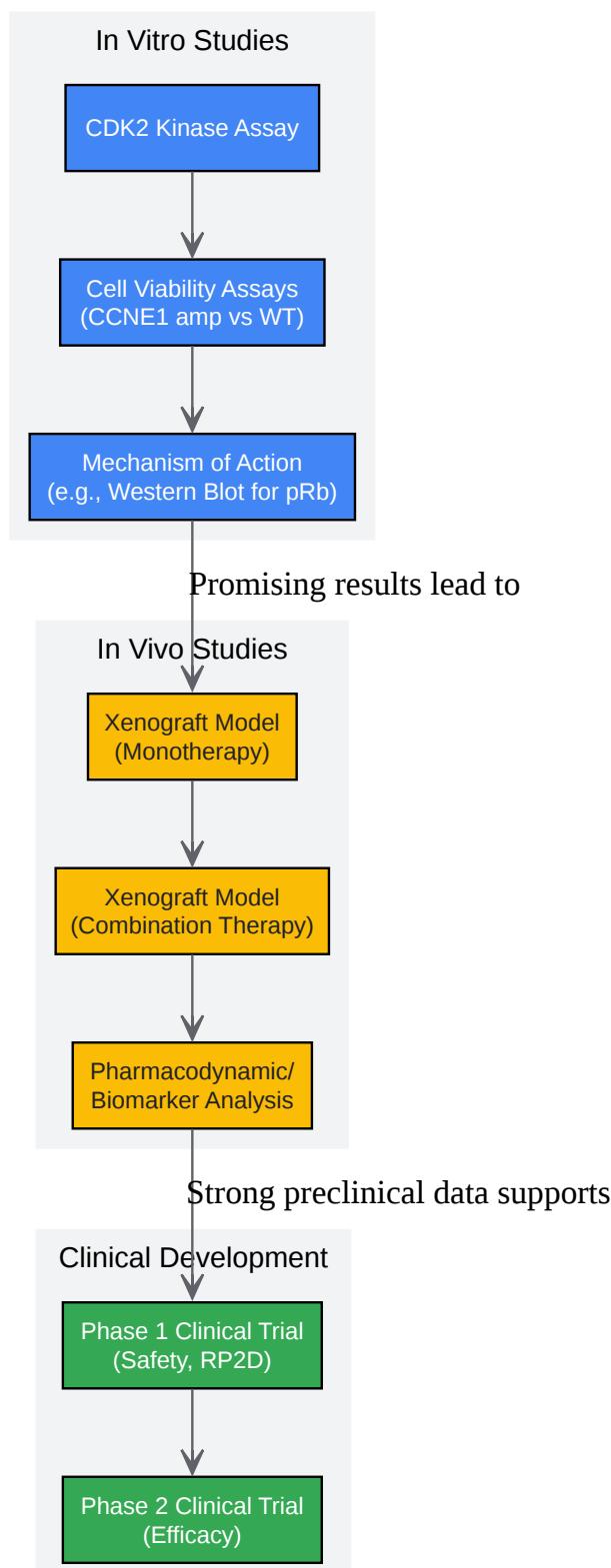
PDX Model	Treatment Group	Antitumor Activity
ST4316B (progressed on palbociclib + fulvestrant)	AVZO-021 + Ribociclib	Enhanced Antitumor Activity

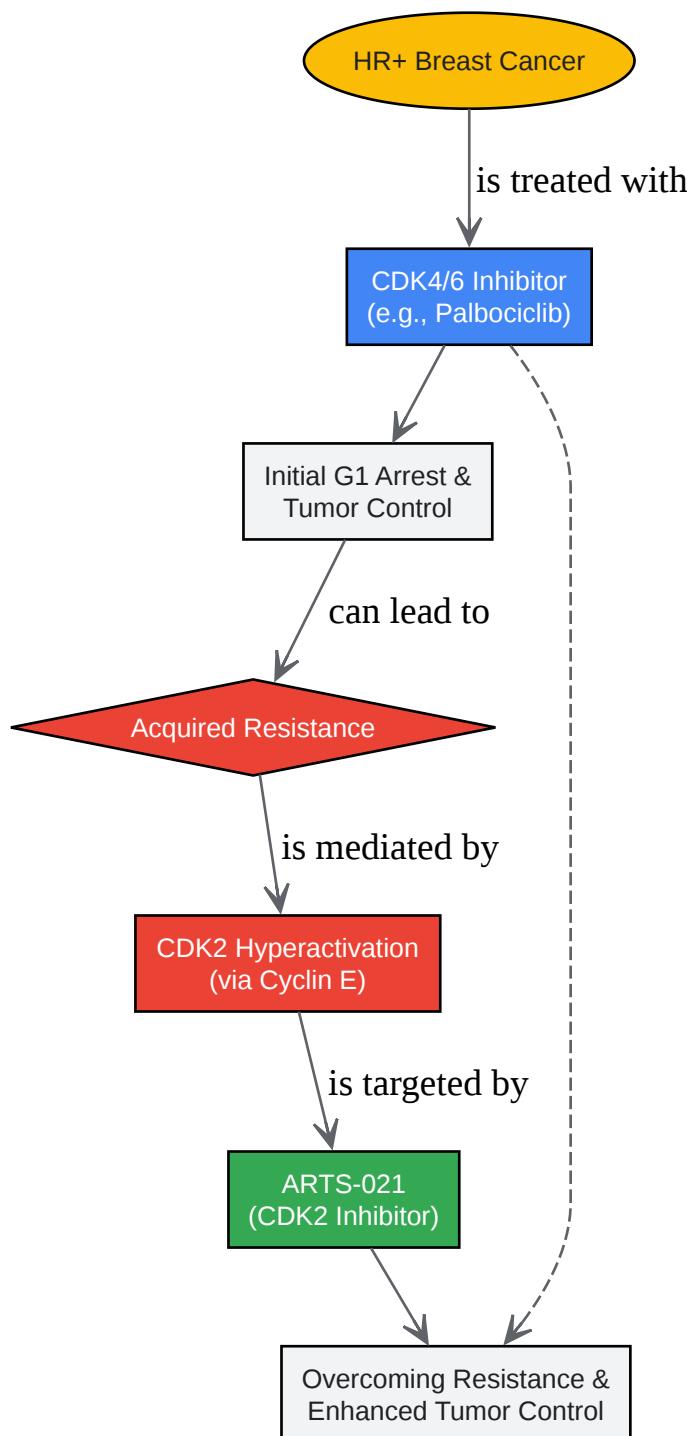
PDX (Patient-Derived Xenograft) models are derived from patient tumors and are considered more representative of human cancer biology.

Signaling Pathway Visualization

The primary mechanism of action for ARTS-021 is the inhibition of the CDK2/Cyclin E signaling pathway, which is critical for the G1/S transition in the cell cycle.







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